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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)aniline

Cat. No.: B1265437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-
Bromo-2-(trifluoromethyl)aniline. The information presented herein is crucial for the

unambiguous identification, characterization, and quality control of this important chemical

intermediate in research and development settings. This document outlines the key

spectroscopic features, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and

data analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Bromo-2-(trifluoromethyl)aniline.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.72 d 1H Ar-H

7.35 dd 1H Ar-H

6.85 d 1H Ar-H

4.15 br s 2H -NH₂
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Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

145.3 C-NH₂

135.5 Ar-CH

129.8 Ar-CH

124.2 (q) -CF₃

119.7 (q) C-CF₃

116.0 Ar-CH

110.2 C-Br

Solvent: CDCl₃

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3485, 3390 Strong, Sharp
N-H Stretch (asymmetric and

symmetric)

3070 Medium Aromatic C-H Stretch

1625 Strong N-H Scissoring (bending)

1570, 1490 Medium to Strong Aromatic C=C Stretch

1320 Very Strong C-F Stretch

1120 Strong C-N Stretch

820 Strong C-H Out-of-plane Bending

670 Medium C-Br Stretch

Sample Preparation: KBr pellet
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Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

241 98 [M+2]⁺

239 100 [M]⁺

220 20 [M-F]⁺

160 45 [M-Br]⁺

140 30 [M-Br-HF]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 4-Bromo-2-(trifluoromethyl)aniline was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Acquisition Time: 3.0 s

Relaxation Delay: 2.0 s

Spectral Width: 16 ppm

Temperature: 298 K
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the

residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of 4-Bromo-2-(trifluoromethyl)aniline (1-2 mg) was

finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar

and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A spectrum of the pure KBr pellet was acquired as the background and

automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Introduction: A dilute solution of 4-Bromo-2-(trifluoromethyl)aniline in

dichloromethane was injected into the gas chromatograph.

GC Column: 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

Inlet Temperature: 250 °C

Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 15 °C/min.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40-400

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Bromo-2-(trifluoromethyl)aniline.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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